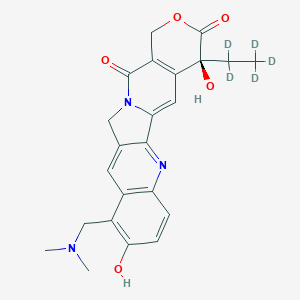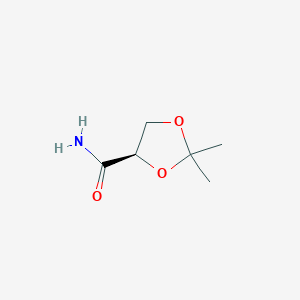
2,4-二氯-3-甲基吡啶
描述
2,4-Dichloro-3-methylpyridine is a chlorinated derivative of methylpyridine, which is a class of organic compounds that are structurally related to pyridine with a methyl group attached to the pyridine ring. While the specific compound 2,4-dichloro-3-methylpyridine is not directly studied in the provided papers, related compounds have been synthesized and analyzed, providing insights into the chemical behavior and properties that could be extrapolated to 2,4-dichloro-3-methylpyridine.
Synthesis Analysis
The synthesis of related chloro-methylpyridine compounds involves various chemical reactions, including condensation, cyclization, chlorination, hydrolysis, and the Hofmann reaction. For instance, 2-chloro-3-amino-4-methylpyridine was synthesized from 4,4-dimethoxy-2-butanone and cyanoacetamide, indicating the use of a condensation reaction followed by cyclization and subsequent functional group transformations .
Molecular Structure Analysis
X-ray diffraction studies have been used to determine the crystal structures of several chloro-methylpyridine derivatives. These studies reveal that the compounds can crystallize in different space groups with varying cell parameters, indicating a diversity in molecular packing and intermolecular interactions . The presence of chlorine and methyl substituents on the pyridine ring influences the molecular geometry and the potential for hydrogen bonding and other non-covalent interactions.
Chemical Reactions Analysis
Chloro-methylpyridine derivatives participate in a variety of chemical reactions. For example, the formation of adducts with other molecules, such as nitrophenol, has been observed, which involves hydrogen bonding interactions . The reactivity of these compounds can also be inferred from molecular electrostatic potential maps, which predict reactive sites for further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro-methylpyridine derivatives have been extensively studied using spectroscopic methods and quantum chemical calculations. Vibrational spectroscopy (IR and Raman), NMR, and electronic spectroscopy provide information on the functional groups, molecular conformations, and electronic structure . Theoretical calculations complement these experimental techniques by providing detailed insights into the electronic properties, such as HOMO-LUMO energies, and the thermodynamic properties, which can vary with temperature .
科学研究应用
结构分析和光谱学
研究已经探讨了与2,4-二氯-3-甲基吡啶相关化合物的结构和光谱行为。Majerz等人(1993年)研究了3-甲基吡啶的加合物的结构,突出了这类化合物中N-H…O氢键的重要性(Majerz, Sawka-Dobrowolska, & Sobczyk, 1993)。
电泳分离
Wren(1991年)研究了在自由溶液毛细管电泳中pH值与分离之间的关系,使用了取代甲基吡啶,有助于理解类似化合物中的分离过程(Wren, 1991)。
纯化技术
像Su Li(2005年)这样的研究专注于分离和纯化3-甲基吡啶的氯化产物的方法,这些产物是药物和杀虫剂生产中的关键中间体(Su Li, 2005)。
光化学研究
Taylor和Kan(1963年)对各种甲基吡啶的光化学二聚化进行了研究,包括2-氨基-3-甲基吡啶,为了了解相关化合物的光化学行为提供了见解(Taylor & Kan, 1963)。
化学中的磁性质
Herringer等人(2017年)对二氯(2-氯-3-甲基吡啶)铜(II)的磁性质进行了研究,有助于理解类似于2,4-二氯-3-甲基吡啶的化合物中的磁性相互作用(Herringer et al., 2017)。
药物开发
Pesti等人(2000年)讨论了2-氟-4-甲基吡啶的官能化,这是与认知增强药物开发相关的过程。这项研究与涉及吡啶衍生物的制药合成的更广泛领域相关(Pesti et al., 2000)。
固体核磁共振应用
Schmidt等人(1999年)利用固体核磁共振研究了2-(2,4-二硝基苄基)-3-甲基吡啶中的多晶形和相变,这种方法适用于研究类似化合物的物理性质(Schmidt et al., 1999)。
中子衍射研究
Steiner,Wilson和Majerz(2000年)利用中子衍射研究了2-甲基吡啶的加合物中的氢键,为了解吡啶衍生物的结构性质提供了宝贵的见解(Steiner,Wilson和Majerz,2000年)。
合成和化学分析
van Es,Staskun和Fernandes(2007年)对从2-甲基吡啶-3-羧酸合成二氯硫内酮的研究有助于理解与2,4-二氯-3-甲基吡啶等化合物相关的合成途径(van Es, Staskun, & Fernandes, 2007)。
安全和危害
The safety information for 2,4-Dichloro-3-methylpyridine indicates that it is a hazardous substance . It has the signal word “Warning” and the hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
属性
IUPAC Name |
2,4-dichloro-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXVGBPDDVLUTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611883 | |
| Record name | 2,4-Dichloro-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-3-methylpyridine | |
CAS RN |
132097-09-7 | |
| Record name | 2,4-Dichloro-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichloro-3-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![3-(4-hydroxyphenyl)-5-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B140755.png)
